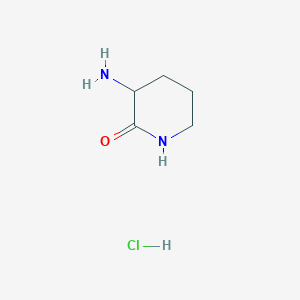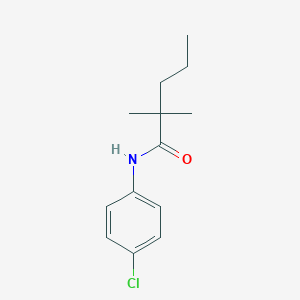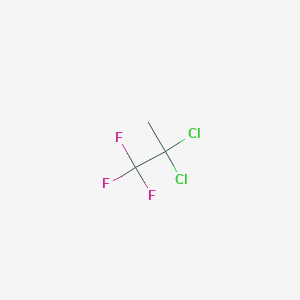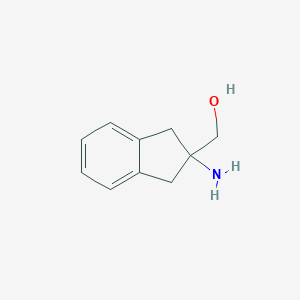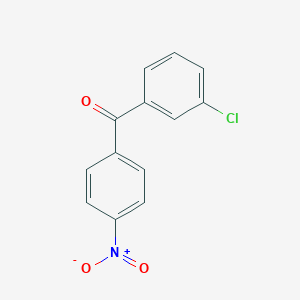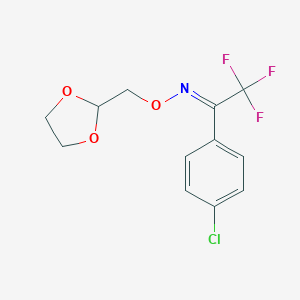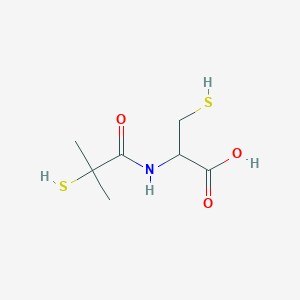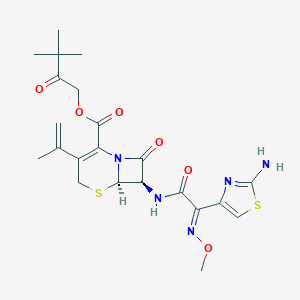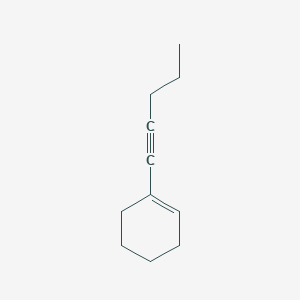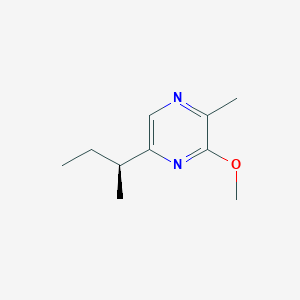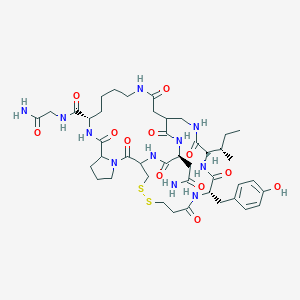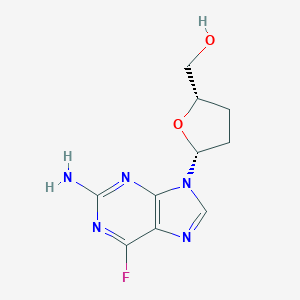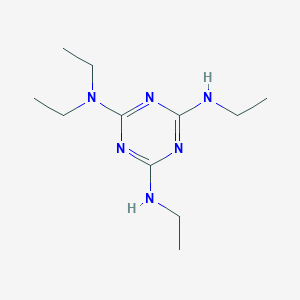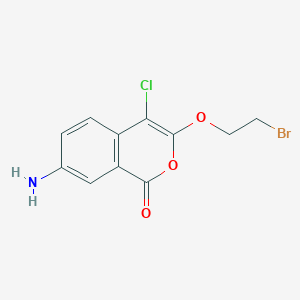
7-Amino-3-(2-bromoethoxy)-4-chloroisocoumarin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Amino-3-(2-bromoethoxy)-4-chloroisocoumarin, also known as AB-4CI, is a synthetic fluorescent probe that has been widely used in scientific research. AB-4CI is a member of the isocoumarin family of compounds, which are known for their diverse biological activities.
Mécanisme D'action
7-Amino-3-(2-bromoethoxy)-4-chloroisocoumarin acts as a fluorescent probe by undergoing a change in fluorescence upon binding to a target molecule. The mechanism of fluorescence quenching in 7-Amino-3-(2-bromoethoxy)-4-chloroisocoumarin involves the transfer of energy from the excited state of the fluorophore to the target molecule. This results in a decrease in fluorescence intensity, which can be used to monitor the binding of 7-Amino-3-(2-bromoethoxy)-4-chloroisocoumarin to the target molecule.
Effets Biochimiques Et Physiologiques
7-Amino-3-(2-bromoethoxy)-4-chloroisocoumarin is a non-toxic fluorescent probe that does not interfere with biological processes. 7-Amino-3-(2-bromoethoxy)-4-chloroisocoumarin has been used to study a variety of biological processes, including enzyme activity, protein-protein interactions, and membrane dynamics. 7-Amino-3-(2-bromoethoxy)-4-chloroisocoumarin is particularly useful for studying the activity of proteases, which are enzymes that cleave peptide bonds in proteins.
Avantages Et Limitations Des Expériences En Laboratoire
7-Amino-3-(2-bromoethoxy)-4-chloroisocoumarin is a versatile fluorescent probe that can be used to study a variety of biological processes. 7-Amino-3-(2-bromoethoxy)-4-chloroisocoumarin is non-toxic and does not interfere with biological processes, making it suitable for use in live cell imaging. However, 7-Amino-3-(2-bromoethoxy)-4-chloroisocoumarin has some limitations, including its sensitivity to pH and temperature. 7-Amino-3-(2-bromoethoxy)-4-chloroisocoumarin is also sensitive to the presence of other molecules that can quench its fluorescence, which can limit its usefulness in certain applications.
Orientations Futures
There are several future directions for research involving 7-Amino-3-(2-bromoethoxy)-4-chloroisocoumarin. One area of interest is the development of new fluorescent probes based on the isocoumarin scaffold. These probes could be designed to target specific biological processes, such as protein-protein interactions or enzyme activity. Another area of interest is the development of new methods for imaging protease activity in vivo. This could involve the use of 7-Amino-3-(2-bromoethoxy)-4-chloroisocoumarin in combination with other imaging techniques, such as positron emission tomography (PET) or magnetic resonance imaging (MRI). Finally, there is a need for further research into the mechanism of fluorescence quenching in 7-Amino-3-(2-bromoethoxy)-4-chloroisocoumarin, which could lead to the development of new fluorescent probes with improved properties.
Méthodes De Synthèse
The synthesis of 7-Amino-3-(2-bromoethoxy)-4-chloroisocoumarin involves the reaction of 7-amino-4-chloroisocoumarin with 2-bromoethanol in the presence of a base. The reaction proceeds through an SN2 mechanism, resulting in the formation of 7-Amino-3-(2-bromoethoxy)-4-chloroisocoumarin. The purity of the product can be improved by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
7-Amino-3-(2-bromoethoxy)-4-chloroisocoumarin has been used as a fluorescent probe to study a variety of biological processes, including enzyme activity, protein-protein interactions, and membrane dynamics. 7-Amino-3-(2-bromoethoxy)-4-chloroisocoumarin is particularly useful for studying the activity of proteases, which are enzymes that cleave peptide bonds in proteins. 7-Amino-3-(2-bromoethoxy)-4-chloroisocoumarin can be used to monitor the activity of proteases in real-time, providing valuable insights into the kinetics and mechanism of protease activity.
Propriétés
Numéro CAS |
126062-22-4 |
|---|---|
Nom du produit |
7-Amino-3-(2-bromoethoxy)-4-chloroisocoumarin |
Formule moléculaire |
C11H9BrClNO3 |
Poids moléculaire |
318.55 g/mol |
Nom IUPAC |
7-amino-3-(2-bromoethoxy)-4-chloroisochromen-1-one |
InChI |
InChI=1S/C11H9BrClNO3/c12-3-4-16-11-9(13)7-2-1-6(14)5-8(7)10(15)17-11/h1-2,5H,3-4,14H2 |
Clé InChI |
BROYONYUMXAAPY-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1N)C(=O)OC(=C2Cl)OCCBr |
SMILES canonique |
C1=CC2=C(C=C1N)C(=O)OC(=C2Cl)OCCBr |
Autres numéros CAS |
126062-22-4 |
Synonymes |
7-amino-3-(2-bromoethoxy)-4-chloroisocoumarin ABE-CIC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



